molecular formula C23H22F3N3O2S B2640125 N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-01-9

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2640125
CAS No.: 897453-01-9
M. Wt: 461.5
InChI Key: ZIWPMVZMDUNFFC-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22F3N3O2S and its molecular weight is 461.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N1-mesityl-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide and its derivatives are synthesized for various applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, compounds synthesized by Ş. Küçükgüzel et al. (2013) exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, demonstrating the compound's potential in therapeutic applications (Ş. Küçükgüzel et al., 2013).

Metal Complex Synthesis

Complexes involving this compound and metals like ruthenium and iron have been explored. O. Kaufhold et al. (2008) reported the synthesis of ruthenium(II) and iron(II) complexes showing potential for catalytic and electronic applications (O. Kaufhold et al., 2008).

Antimicrobial Activities

Derivatives of this compound have been evaluated for their antimicrobial properties. A. Cukurovalı et al. (2002) synthesized Schiff base ligands containing cyclobutane and thiazole rings, demonstrating antimicrobial activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (A. Cukurovalı et al., 2002).

Anticancer Properties

Research on this compound derivatives also extends to anticancer applications. Compounds synthesized by Sobhi M. Gomha et al. (2016) targeting hepatocellular carcinoma (HepG2) cell lines showed promising activities, highlighting the compound's potential as anticancer agents (Sobhi M. Gomha et al., 2016).

MMP Inhibition and Tissue Damage Prevention

M. Incerti et al. (2018) designed and synthesized derivatives that combine a benzisothiazole and 4-thiazolidinone framework, aiming to affect the inflammatory/oxidative process. These compounds, especially derivative 23, showed significant MMP-9 inhibition, suggesting their potential in preventing tissue damage and promoting wound healing (M. Incerti et al., 2018).

Properties

IUPAC Name

N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2S/c1-13-10-14(2)19(15(3)11-13)29-21(31)20(30)27-9-8-18-12-32-22(28-18)16-4-6-17(7-5-16)23(24,25)26/h4-7,10-12H,8-9H2,1-3H3,(H,27,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWPMVZMDUNFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.